molecular formula C10H8BrNO3 B1470101 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1539612-09-3

1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No. B1470101
M. Wt: 270.08 g/mol
InChI Key: KLBYGRZXSYQXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromofuran-2-yl)methyl-1H-pyrrole-2-carboxylic acid, commonly referred to as 5-bromopyrrole-2-carboxylic acid (5-BPCA), is an organic compound that is widely used in a variety of scientific research applications. 5-BPCA is a versatile compound that is used as a starting material in the synthesis of other compounds, and it has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various drugs.

Scientific Research Applications

Plant Defense Mechanisms

Research has elucidated the role of proline and pyrroline-5-carboxylate metabolism in plant defense against pathogens. This metabolism is critical in plants, especially during pathogen infection and abiotic stress, implicating mitochondrial synthesis of P5C in resistance and defense mechanisms through salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015).

Drug Synthesis

Levulinic acid (LEV), derived from biomass, showcases the potential for synthesizing a variety of value-added chemicals, including drugs. Its derivatives serve as flexible, diverse, and cost-effective materials for drug synthesis, highlighting the role of carboxylic acid functionalities in medicinal chemistry. Applications span cancer treatment, medical materials, and other medical fields, demonstrating the potential of biomass-derived carboxylic acids in drug synthesis (Zhang et al., 2021).

Structural Characterization

The thermochemolysis technique, involving tetramethylammonium hydroxide (TMAH), has been reviewed for the structural analysis of humic substances. This method offers a rapid, low-cost approach for methylating carboxylic and hydroxyl groups, aiding in the chromatographic separation and analysis of complex organic materials. The technique provides insights into the structural composition of humic acids, differing from conventional pyrolysis results and challenging existing structural models (Río & Hatcher, 2013).

Biocatalyst Inhibition

Carboxylic acids, as biorenewable chemicals, pose inhibition challenges to microbes used in fermentative production. Understanding the impact of these acids on microbial cell membranes and internal pH is crucial for developing strategies to increase microbial robustness for industrial applications. This research highlights the need for engineering strains with improved tolerance to carboxylic acids, contributing to the sustainable production of biofuels and chemicals (Jarboe, Royce, & Liu, 2013).

properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-9-4-3-7(15-9)6-12-5-1-2-8(12)10(13)14/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBYGRZXSYQXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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